History of Cannabichromenic acid discovery
History of Cannabichromenic acid discovery
An In-depth Technical Guide to the Discovery of Cannabichromenic Acid
Introduction
Cannabichromenic acid (CBCA) is a non-psychoactive cannabinoid found in the cannabis plant (Cannabis sativa L.). It serves as the acidic precursor to cannabichromene (B1668259) (CBC), one of the most abundant cannabinoids in certain cannabis varieties. While research has historically focused on Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), the scientific community is increasingly recognizing the therapeutic potential of minor cannabinoids like CBCA. This technical guide provides a comprehensive overview of the history of CBCA's discovery, from its initial isolation to the characterization of its biosynthetic pathway and biological activities.
The Initial Discovery and Isolation of Cannabichromenic Acid
The journey to understanding CBCA began with the discovery of its neutral counterpart, cannabichromene (CBC). In 1966, Israeli scientists Yechiel Gaoni and Raphael Mechoulam first isolated and characterized CBC.[1] This pioneering work laid the foundation for the subsequent discovery of its acidic precursor.
Two years later, in 1968, a team of Japanese researchers, Y. Shoyama, T. Fujita, T. Yamauchi, and I. Nishioka, successfully isolated cannabichromenic acid and identified it as the genuine substance from which cannabichromene is derived.[1][2] Their work, published in Chemical & Pharmaceutical Bulletin, was a significant step forward in understanding the biosynthesis of cannabinoids.[2][3] In the original isolation of CBCA from Cannabis, Shoyama and his team reported an optical rotation of +4.8°, suggesting that the naturally produced compound is optically active.[4]
Experimental Protocol for the Isolation of Cannabinoid Acids (Representative Method)
Objective: To isolate the acidic fraction containing cannabichromenic acid from Cannabis sativa plant material.
Materials:
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Dried and pulverized Cannabis sativa inflorescences
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Acetonitrile
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Graphite (B72142) carbon powder (for chlorophyll (B73375) removal)
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Aqueous sodium hydroxide (B78521) solution
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n-hexane
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Ethyl acetate (B1210297)
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Acetic acid
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Silica (B1680970) gel for column chromatography
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Chloroform
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Thin-layer chromatography (TLC) plates
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Developing solvents for TLC (e.g., n-hexane:ether mixtures)
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Diazomethane (for esterification for analysis, optional and requires extreme caution)
Procedure:
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Extraction: The dried, pulverized cannabis inflorescence is extracted with acetonitrile.
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Chlorophyll Removal: The extract is treated with graphite carbon powder to remove chlorophyll, a common impurity.
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Solvent Exchange: The solvent is replaced with methanol.
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Acid-Base Extraction:
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The methanol solution is diluted with an aqueous sodium hydroxide solution. This converts the acidic cannabinoids, including CBCA, into their water-soluble salt forms.
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The basic aqueous solution is washed with a mixture of n-hexane and ethyl acetate (e.g., 7:1 v/v) to remove neutral cannabinoids and other lipophilic compounds.
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The remaining aqueous layer is acidified with acetic acid, converting the cannabinoid salts back to their acidic, water-insoluble forms.
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The acidified aqueous layer is then extracted with a mixture of n-hexane and ethyl acetate to recover the acidic cannabinoids.
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-
Purification by Column Chromatography:
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The extract containing the acidic cannabinoids is concentrated and subjected to column chromatography on silica gel.
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A homogenous layer of silica gel containing the acid fraction is applied to a larger silica gel column.
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The column is eluted with a solvent such as chloroform.
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Fractions are collected and monitored by thin-layer chromatography to identify those containing the desired cannabinoid acids.
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-
Further Purification (Optional): Fractions containing a mixture of cannabinoid acids can be combined and subjected to further chromatographic steps, such as preparative HPLC or flash chromatography, to isolate pure CBCA.
Experimental Workflow for Cannabinoid Acid Isolation
The Biosynthesis of Cannabichromenic Acid and the Discovery of its Synthase
Following the isolation of CBCA, the next significant advancement was the elucidation of its biosynthetic pathway. It was discovered that, like other major cannabinoids, CBCA originates from cannabigerolic acid (CBGA). The enzymatic conversion of CBGA to CBCA is catalyzed by a specific enzyme, cannabichromenic acid synthase (CBCAS).
In 1998, a research group led by S. Morimoto purified and characterized CBCAS from Cannabis sativa.[5] Their work provided definitive enzymological evidence for the biosynthesis of CBCA. They demonstrated that CBCAS catalyzes the oxidocyclization of CBGA to form CBCA.[5] The enzyme does not require molecular oxygen or hydrogen peroxide, suggesting a direct dehydrogenation mechanism.[5]
Experimental Protocol for the Purification of Cannabichromenic Acid Synthase
The following protocol is based on the work of Morimoto et al. (1998) for the purification of CBCAS from Cannabis sativa.[5][6]
Objective: To purify cannabichromenic acid synthase to apparent homogeneity.
Materials:
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Young leaves of Cannabis sativa
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Buffer solutions (e.g., Tris-HCl, sodium phosphate)
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DEAE-cellulose resin
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Phenyl-Sepharose CL-4B resin
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Hydroxylapatite resin
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Centrifuge
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Chromatography columns and system
Procedure:
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Crude Extract Preparation: Young leaves of Cannabis sativa are homogenized in a buffer solution and centrifuged to remove cell debris.
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Ammonium Sulfate Precipitation: The supernatant is subjected to fractional precipitation with ammonium sulfate. The protein fraction that precipitates at a specific ammonium sulfate saturation is collected by centrifugation and redissolved in buffer.
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DEAE-Cellulose Chromatography: The redissolved protein fraction is applied to a DEAE-cellulose column. The column is washed, and proteins are eluted with a salt gradient. Fractions with CBCAS activity are pooled.
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Phenyl-Sepharose CL-4B Chromatography: The pooled fractions are applied to a Phenyl-Sepharose CL-4B column. After washing, the bound proteins are eluted with a decreasing salt gradient. Active fractions are collected.
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Hydroxylapatite Chromatography: The active fractions from the previous step are applied to a hydroxylapatite column. The enzyme is eluted with a phosphate (B84403) gradient. Fractions containing purified CBCAS are collected.
Biosynthetic Pathway of Cannabichromenic Acid
Quantitative Analysis of Cannabichromenic Acid
The concentration of CBCA in Cannabis sativa can vary significantly between different cultivars. Modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are used for the accurate quantification of CBCA and other cannabinoids.
| Cannabis Cultivar/Type | CBCA Content (% w/w) | Analytical Method | Reference |
| Drug-type Cannabis | 0.02 - 0.67 | RP-UHPLC | [7] |
| Hemp (Fiber-type) | Generally low, often below detection limits | HPLC-DAD-MS/MS | [8] |
| Seized Hashish | Variable, depends on source material | HPLC-DAD-MS/MS | [8] |
| Commercial Cannabis Cultivars (Leaves and Shoots) | 34.4 - 187.2 µg/g | HPLC | [9] |
Physicochemical and Spectroscopic Data of Cannabichromenic Acid
The structural elucidation of CBCA was made possible through various spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀O₄ | [10] |
| Molecular Weight | 358.47 g/mol | [10] |
| UV-Vis Spectroscopy | ||
| λmax | 231 nm, 282 nm | [11] |
| ¹H-NMR Spectroscopy (Representative Chemical Shifts) | ||
| δ (ppm) | Varies with solvent | [12] |
| ¹³C-NMR Spectroscopy (Representative Chemical Shifts) | ||
| δ (ppm) | Varies with solvent | [12] |
| Mass Spectrometry | ||
| [M-H]⁻ | m/z 357 | [10] |
Biological Activity and Signaling Pathways of Cannabichromenic Acid
Research into the biological effects of CBCA is still in its early stages compared to more well-known cannabinoids. However, emerging studies have highlighted its potential therapeutic properties.
Antibacterial Activity
One of the most significant reported biological activities of CBCA is its potent antibacterial effect, particularly against Gram-positive bacteria. A 2020 study demonstrated that CBCA exhibits rapid and potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), even surpassing the efficacy of vancomycin (B549263) in some in-vitro models.[2][13]
The proposed mechanism of action for CBCA's antibacterial effects involves the disruption of the bacterial lipid membrane.[13] This leads to cell lysis and death. This mechanism is distinct from many conventional antibiotics, suggesting that CBCA could be a lead compound for the development of new antibacterial agents.
Proposed Antibacterial Signaling Pathway
Other Potential Biological Activities and Signaling
While direct research on CBCA's interaction with mammalian signaling pathways is limited, inferences can be drawn from the activities of its decarboxylated form, CBC. CBC has been shown to interact with the transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, which are involved in pain and inflammation signaling. It is plausible that CBCA may also modulate these or other signaling pathways, but further research is required to confirm this.
Conclusion
The discovery of cannabichromenic acid has been a gradual process, from its initial isolation in the late 1960s to the more recent characterization of its biosynthetic enzyme and its promising antibacterial properties. While much has been learned, CBCA remains a relatively understudied cannabinoid. Future research is needed to fully elucidate its pharmacological profile, including its interactions with various cellular signaling pathways, to unlock its full therapeutic potential for researchers, scientists, and drug development professionals.
References
- 1. iris.uniupo.it [iris.uniupo.it]
- 2. Rapid Antibacterial Activity of Cannabichromenic Acid against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabichromenic acid, a genuine substance of cannabichromene [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Purification and characterization of cannabichromenic acid synthase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoids from Cannabis sativa L.: A New Tool Based on HPLC–DAD–MS/MS for a Rational Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. future4200.com [future4200.com]
- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 12. Identification and Characterization of Cannabichromene’s Major Metabolite Following Incubation with Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Potential of Cannabinoids: A Scoping Review of the Past 5 Years [mdpi.com]
